molecular formula C26H28F3N5O4 B2471359 DO34 analog CAS No. 2098969-71-0

DO34 analog

Cat. No. B2471359
CAS RN: 2098969-71-0
M. Wt: 531.536
InChI Key: ZCLTTXIIPQGUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DO34 analog is a compound with intriguing pharmacological properties. It serves as a triazole DAGL (α) inhibitor . The compound was extracted from patent WO2017096315 A1 , specifically identified as compound 100 . As a DAGL inhibitor, it plays a crucial role in modulating the endocannabinoid system.


Physical And Chemical Properties Analysis

  • Storage : For long-term storage, it is recommended to keep DO34 analog at -20°C (powder form) or -80°C (in solvent) to maintain stability .

Scientific Research Applications

Cardioprotective Effects of miR-34a Silencing

miR-34a, upregulated by exposure to anthracyclines, contributes to cardiac damage. A study explored the cardioprotective properties of Ant34a, a specific antimiR-34a, in a model of doxorubicin-induced cardiotoxicity. Systemic administration of Ant34a silenced miR-34a expression in the myocardium, mitigating doxorubicin-induced cardiac dysfunction. It triggered the upregulation of prosurvival targets of miR-34a, such as Bcl-2 and SIRT1, reducing myocardial apoptosis, senescence, fibrosis, and inflammation, suggesting the potential clinical relevance of miR-34a therapeutic inhibition in attenuating doxorubicin-induced heart toxicity (Piegari et al., 2020).

Optimizing Genome Editing in CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs)

A study aimed to optimize genome editing in CD34+ HSPCs using the CRISPR-Cas9 system. Modified synthetic guide RNAs (gRNAs) were delivered to CD34+ HSPCs targeting therapeutically relevant genes. The inclusion of an Alt-R electroporation enhancer (EE) and using excess gRNA over Cas9 protein improved editing efficiency, providing a DNA-free alternative suitable for therapeutic applications. The study also presented an experimental framework for identifying off-target effects, which may facilitate the implementation of genome editing in CD34+ HSPCs for research and therapy (Shapiro et al., 2020).

Hyaluronic Acid-Modified Nanoparticles for Codelivery of miR34a and Doxorubicin

This research developed a chitosan-based nanosystem (CCmDH NPs) for the codelivery of miR34a and doxorubicin to reverse the resistance of breast cancer cells to doxorubicin. The system showed the ability to protect miR34a from degradation and deliver it along with doxorubicin into drug-resistant cells, inhibiting proliferation and promoting apoptosis. The CCmDH NPs significantly reduced tumor growth in vivo, indicating their potential in treating metastatic doxorubicin-resistant breast cancer models (Yang et al., 2021).

properties

IUPAC Name

tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-2-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F3N5O4/c1-25(2,3)38-24(36)32-13-14-33(20(17-32)15-18-7-5-4-6-8-18)23(35)34-30-16-22(31-34)19-9-11-21(12-10-19)37-26(27,28)29/h4-12,16,20H,13-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLTTXIIPQGUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 129201716

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